molecular formula C13H16ClN3O3 B6215159 methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride CAS No. 2728445-12-1

methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride

Cat. No.: B6215159
CAS No.: 2728445-12-1
M. Wt: 297.7
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Description

Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is a heterocyclic compound that combines a benzoxazole ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole precursor is replaced by the piperazine group.

    Esterification: The carboxylic acid group on the benzoxazole ring is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially reducing it to a benzoxazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Benzoxazoline derivatives.

    Substitution: Alkylated or acylated derivatives of the piperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of both the benzoxazole and piperazine rings contributes to its biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with aromatic residues in the active site of enzymes, while the piperazine moiety can form hydrogen bonds or ionic interactions with other functional groups. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(piperazin-1-yl)-1,2-benzothiazole-6-carboxylate hydrochloride: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    Methyl 2-(piperazin-1-yl)-1,3-benzimidazole-6-carboxylate hydrochloride: Contains a benzimidazole ring instead of a benzoxazole ring.

    Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-5-carboxylate hydrochloride: Similar structure but with the carboxylate group at a different position on the benzoxazole ring.

Uniqueness

Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is unique due to the specific positioning of the carboxylate group on the benzoxazole ring, which can influence its binding affinity and specificity towards biological targets. This unique structure can result in distinct biological activities compared to its analogs.

Properties

CAS No.

2728445-12-1

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.7

Purity

95

Origin of Product

United States

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